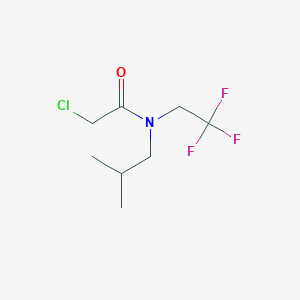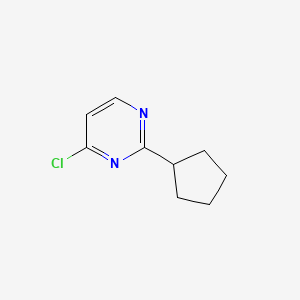
4-Chloro-2-cyclopentylpyrimidine
Overview
Description
4-Chloro-2-cyclopentylpyrimidine, also known as CCP or CYC-2-CPY, is a pyrimidine derivative . It has been developed in recent years as a key building block in the synthesis of various biologically active molecules.
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-cyclopentylpyrimidine is represented by the InChI code1S/C9H11ClN2/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2 . The molecular weight is 182.65 . Physical And Chemical Properties Analysis
4-Chloro-2-cyclopentylpyrimidine has a molecular weight of 182.65 . It is a liquid at normal temperature .Scientific Research Applications
Synthesis and Chemical Applications
4-Chloro-2-cyclopentylpyrimidine serves as a versatile intermediate in the synthesis of various heterocyclic compounds. An example is its use in developing 4-aryl-5-pyrimidinylimidazoles , which are of significant medicinal interest. The process involves sequential substitution reactions starting from 2,4-dichloropyrimidine, showcasing the compound's utility in constructing complex molecules with potential pharmacological activities (Xiaohu Deng & N. Mani, 2006).
Medicinal Chemistry
In medicinal chemistry, 4-Chloro-2-cyclopentylpyrimidine derivatives have been explored for their biological activities. For instance, 2-Amino-7-chloro-2'-deoxytubercidin demonstrates the structural intricacies and potential for forming hydrogen bonds, which are crucial for drug-DNA interactions and the development of novel therapeutic agents (F. Seela, Xiaohua Peng, H. Eickmeier, & H. Reuter, 2006).
Catalysis and Reaction Mechanisms
The compound has also been investigated in the context of catalysis, where its derivatives facilitate C-C coupling reactions by activating pyrimidine in the presence of C-Cl bonds. This highlights the role of 4-Chloro-2-cyclopentylpyrimidine in developing new catalytic processes that can efficiently create bonds between molecules, a cornerstone in synthetic organic chemistry (Andreas Steffen et al., 2005).
Environmental and Agricultural Research
Moreover, derivatives of 4-Chloro-2-cyclopentylpyrimidine, such as 2-amino 4-chloro 6-methyl pyrimidine (AM) , are studied for their degradation and persistence in soil, particularly in the context of nitrification inhibition. This research is pivotal for understanding how these compounds behave in environmental settings, influencing the design of more sustainable agricultural practices (A. Srivastava et al., 2016).
Safety And Hazards
Future Directions
While specific future directions for 4-Chloro-2-cyclopentylpyrimidine are not mentioned in the search results, pyrimidines have been highlighted for their potential in the development of new anti-inflammatory agents . The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .
properties
IUPAC Name |
4-chloro-2-cyclopentylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUWAKKBIRIJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopentylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1452482.png)
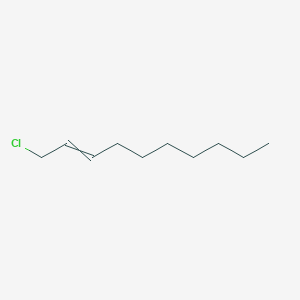
![1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1452486.png)
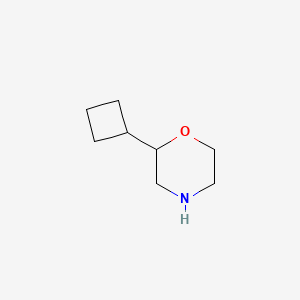
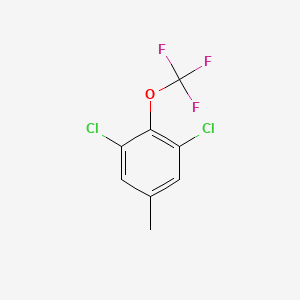
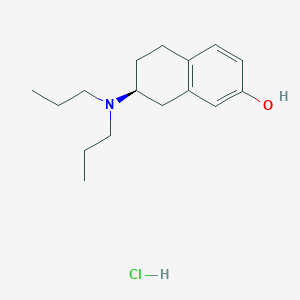
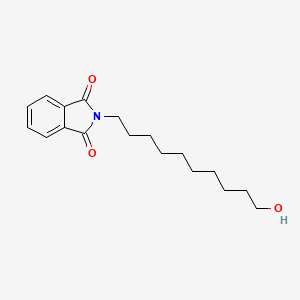
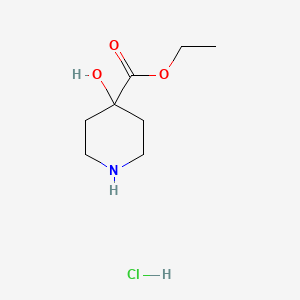
![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)
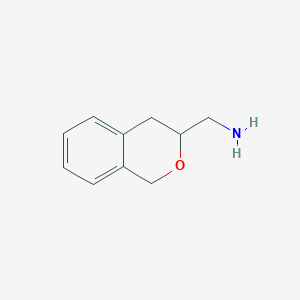
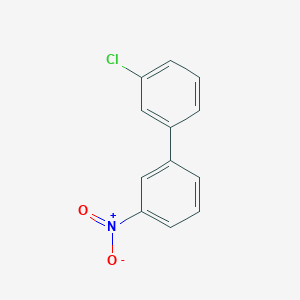
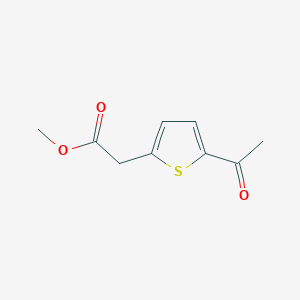
![2-chloro-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B1452503.png)
